molecular formula C10H13NO3 B14787447 2-Hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-Hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B14787447
M. Wt: 195.21 g/mol
InChI Key: QQPOHGCVHYUWIL-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a high-purity chemical compound offered for research and development purposes. This molecule features a tetrahydroisoindole-1,3-dione core, a scaffold recognized in medicinal chemistry and materials science. The distinct substitution pattern with hydroxy and methyl groups influences its stereoelectronic properties and conformational flexibility, making it a valuable intermediate for constructing more complex molecular architectures . Researchers can utilize this compound as a key synthetic building block, particularly in nucleophilic substitution or ring-opening reactions to introduce novel functional groups . The rigid, strained nature of the bicyclic core structure constrains conformational flexibility, which is valuable for studying molecular recognition and for use in crystallographic studies to understand intermolecular packing and hydrogen-bonding patterns . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C10H13NO3/c1-5-3-6(2)8-7(4-5)9(12)11(14)10(8)13/h3,6-8,14H,4H2,1-2H3

InChI Key

QQPOHGCVHYUWIL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CC2C1C(=O)N(C2=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound (434318-29-3) C₁₀H₁₃NO₃ -OH (C2), -CH₃ (C4, C6) 195.21 Polar hydroxyl group enhances hydrogen bonding; methyl groups increase lipophilicity.
2-(2-Oxo-4-phenylmorpholin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (7b) C₁₈H₂₀N₂O₄ Morpholinone-phenyl ring fused to tetrahydroisoindole 328.37 Extended aromatic system; potential for π-π interactions in drug design.
2-(Trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (133-06-2) C₉H₈Cl₃NO₂S -S-CCl₃ (C2) 308.59 High lipophilicity; reactive trichloromethylsulfanyl group for electrophilic reactions.
2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione C₁₈H₂₁N₂O₂ -CH₂NH(3,5-dimethylphenyl), methano bridge 297.38 Basic amino group improves aqueous solubility; methano bridge alters ring strain.
2-(4-Ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione C₁₈H₂₁NO₃ -OCH₂CH₃ (C4 phenyl), -CH₃ (C5, C6) 299.37 Ethoxy group enhances electron density; methyl positions differ from target compound.
2-((Chlorocarbonyl)oxy)-3a,4,7,7a-tetrahydro-4,7-methanoisoindole-1,3-dione C₁₁H₁₀ClNO₄ -OCOCl (C2) 255.66 Reactive chlorocarbonyl group for ester/amide formation; high electrophilicity.

Physical and Chemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to the lipophilic trichloromethylsulfanyl analog . The aminomethyl derivative’s basic nitrogen enhances solubility in acidic media .
  • Reactivity: The target compound’s hydroxyl group may undergo oxidation or serve as a hydrogen-bond donor. In contrast, the chlorocarbonyloxy derivative is highly reactive toward nucleophiles (e.g., amines, alcohols).

Biological Activity

2-Hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione, a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antifungal and antibacterial activities, along with synthesis methods and case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.2 g/mol
  • Melting Point : Approximately 78 °C
  • Boiling Point : Predicted at 314.7 ± 42.0 °C

Antifungal Activity

Recent studies have evaluated the antifungal properties of various derivatives of tetrahydroisoindole compounds. Notably, the compound showed promising activity against specific fungal strains:

CompoundR. solaniA. solaniS. sclerotiorumB. cinereaF. graminearumP. capsici
This compound65.7%42.2%
Carbendazim (Control)0.05%0.05%7.9%528.2%0.07%77.8%

The above table indicates that while the compound exhibits some antifungal activity against R. solani and A. solani, it is less effective compared to the standard antifungal agent Carbendazim .

Antibacterial Activity

In addition to antifungal properties, studies have suggested potential antibacterial effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study 1: Synthesis and Antifungal Testing

A study conducted by Wang et al. (2021) synthesized several derivatives of tetrahydroisoindole compounds and tested their antifungal activity against common plant pathogens. The findings indicated that modifications to the molecular structure significantly influenced biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis by Liu et al. (2022), various substitutions on the tetrahydroisoindole core were explored to enhance biological efficacy against fungal pathogens. The study highlighted that specific functional groups could increase potency while reducing toxicity .

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